molecular formula C16H17F3N4O3S B2803593 N-[(5-{[(propylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide CAS No. 906155-21-3

N-[(5-{[(propylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide

Cat. No.: B2803593
CAS No.: 906155-21-3
M. Wt: 402.39
InChI Key: RXNXQZMWXFKNMG-UHFFFAOYSA-N
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Description

N-[(5-{[(propylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-{[(propylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide typically involves multiple steps. One common method starts with the preparation of the 1,3,4-oxadiazole ring, which can be achieved by the cyclization of hydrazides with carbon disulfide in the presence of a base. The resulting oxadiazole intermediate is then functionalized with a propylcarbamoyl group and a sulfanyl group through nucleophilic substitution reactions. The final step involves the coupling of the functionalized oxadiazole with 3-(trifluoromethyl)benzoyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(5-{[(propylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of specific enzymes or receptors.

    Medicine: For its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: As a precursor for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(5-{[(propylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or by modulating their signaling pathways. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

N-[(5-{[(propylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide can be compared with other oxadiazole derivatives, such as:

  • 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine
  • 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine
  • 2-(2-amino-1,3-thiazol-4-yl)methyl-1,3,4-oxadiazole

These compounds share similar structural features but may differ in their biological activities and applications. The presence of the trifluoromethyl group in this compound may confer unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[[5-[2-oxo-2-(propylamino)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O3S/c1-2-6-20-12(24)9-27-15-23-22-13(26-15)8-21-14(25)10-4-3-5-11(7-10)16(17,18)19/h3-5,7H,2,6,8-9H2,1H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNXQZMWXFKNMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CSC1=NN=C(O1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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